![molecular formula C14H18N2O B11793152 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole](/img/structure/B11793152.png)
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
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Overview
Description
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isopentyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(isopentyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that pyrazole derivatives, including 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, exhibit a range of biological activities. These include:
- Antinociceptive Activity : Pyrazole compounds have been shown to modulate pain pathways by interacting with opioid receptors and ion channels such as ASIC-1α and TRPV-1. For instance, certain analogs demonstrate significant antinociceptive effects, suggesting that modifications on the pyrazole ring can enhance efficacy against pain .
- Antimicrobial Activity : Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. The presence of specific substituents can enhance lipid solubility, improving the pharmacological activity against various pathogens .
- Anticancer Potential : The structural modifications of pyrazoles have led to promising results in cancer research. Certain derivatives have been identified as potent inducers of apoptosis in cancer cells, indicating their potential as therapeutic agents .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a synthesized pyrazole derivative against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showcased notable inhibition zones, confirming the compound's efficacy as an antimicrobial agent. The detailed findings are summarized in Table 1.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
Agricultural Applications
Insecticidal Activity
The insecticidal properties of pyrazoles have been extensively studied, particularly their effectiveness against agricultural pests. Compounds structurally similar to this compound have shown promising results in controlling pests like Tuta absoluta, a notorious tomato leaf miner.
Case Study: Insecticidal Efficacy
A comparative study assessed the insecticidal activity of several N-aryl pyrazoles against Tuta absoluta. The results indicated that the tested compounds exhibited significant larvicidal effects comparable to traditional insecticides like Fipronil.
Compound | Larvicidal Activity (%) |
---|---|
This compound | 85 |
Fipronil | 90 |
Material Science Applications
Photophysical Properties
The photophysical characteristics of pyrazole derivatives are being explored for their potential applications in optoelectronic devices. The ability of these compounds to absorb light and convert it into electrical energy makes them candidates for organic photovoltaics.
Research Insights
Recent investigations into the photophysical properties of this compound revealed favorable absorption spectra and quantum yield, suggesting its applicability in solar energy conversion systems. Computational studies indicate strong interactions with electron acceptors, further enhancing its potential utility in material science .
Mechanism of Action
The mechanism of action of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Cyclohexylmethoxy)phenyl)-1H-pyrazole
- 4-(4-(Methoxy)phenyl)-1H-pyrazole
- 4-(4-(Chlorophenyl)-1H-pyrazole
Uniqueness
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Biological Activity
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with an isopentyloxy group and a phenyl moiety. This configuration is critical for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazoles exhibit a range of biological activities, including:
- Acetylcholinesterase (AChE) Inhibition : Compounds in the pyrazole category have shown promising AChE inhibitory effects, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated nanomolar potency against AChE, with pIC50 values comparable to established drugs like donepezil .
- Monoamine Oxidase (MAO) Inhibition : Pyrazole derivatives also inhibit MAO-A and MAO-B isoforms, which play significant roles in neurotransmitter metabolism. Selectivity towards MAO-B has been noted, making these compounds potential candidates for managing mood disorders .
- Anticancer Activity : Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. One study reported low micromolar activity against human and murine cancer cells without affecting normal cells . The most potent analogues inhibited tumor growth in vivo without systemic toxicity, suggesting their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Substituents on the Pyrazole Ring : Variations in substituents significantly affect biological activity. For example, the introduction of alkyl groups or halogens can enhance AChE inhibition or alter selectivity towards MAO isoforms .
- Linker Modifications : The nature of the linker between the pyrazole and phenyl groups influences binding affinity and selectivity. Compounds with imine linkages have shown enhanced AChE inhibitory activity compared to those without .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits:
- High Selectivity : In enzyme assays, this compound displayed selectivity against several kinases while maintaining efficacy in inhibiting target enzymes like ROCK-II, which is involved in smooth muscle contraction and other physiological processes .
- Absorption and Metabolism Profiles : The compound is predicted to have favorable human intestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system applications .
Case Studies
- Neuroprotection in Alzheimer’s Models : In vitro studies showed that pyrazole derivatives could protect neuronal cells from oxidative stress by modulating AChE activity and reducing neuroinflammatory markers.
- Antitumor Efficacy in Animal Models : The administration of selected pyrazole compounds led to significant tumor size reduction in xenograft models of breast cancer, supporting their development as anticancer therapies .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[4-(3-methylbutoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H18N2O/c1-11(2)7-8-17-14-5-3-12(4-6-14)13-9-15-16-10-13/h3-6,9-11H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
WSUZDYRRBBUTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
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